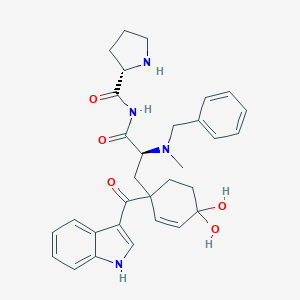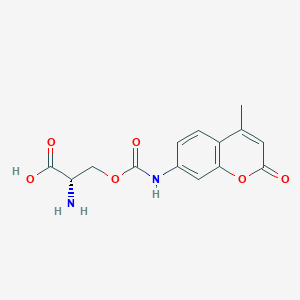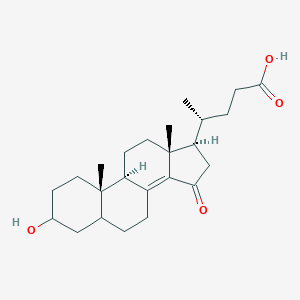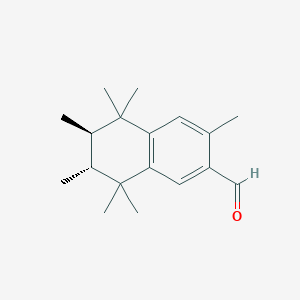
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide, also known as MTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTP is a small molecule inhibitor of a protein called Sec61, which is involved in protein translocation across the endoplasmic reticulum (ER) membrane.
Wirkmechanismus
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide inhibits the function of Sec61, which is a protein channel involved in the translocation of nascent proteins across the ER membrane. By inhibiting Sec61, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide induces ER stress and activates the UPR, leading to the inhibition of protein translation and induction of apoptosis in cancer cells. N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide also inhibits the replication of HCV by blocking the translocation of viral proteins across the ER membrane. In neurological disorders, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide reduces ER stress and oxidative stress, leading to neuroprotection.
Biochemical and Physiological Effects:
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has been shown to have various biochemical and physiological effects. In cancer, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide induces ER stress and activates the UPR, leading to the inhibition of protein translation and induction of apoptosis. N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide also inhibits the growth and proliferation of cancer cells. In viral infections, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide inhibits the replication of viruses by blocking the translocation of viral proteins across the ER membrane. In neurological disorders, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide reduces ER stress and oxidative stress, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for Sec61. However, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide also has some limitations, including its toxicity at high concentrations and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide research, including the development of more potent and selective inhibitors of Sec61, the investigation of the role of Sec61 in various diseases, and the development of N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide as a therapeutic agent for cancer, viral infections, and neurological disorders. Additionally, the potential off-target effects of N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide need to be further investigated to ensure its safety and efficacy in clinical settings.
Synthesemethoden
The synthesis of N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-(4-morpholinyl)-5-trifluoromethylbenzaldehyde, which is then reacted with propionic anhydride to obtain N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide. The synthesis of N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has been described in detail in a research paper published in the Journal of Medicinal Chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has been shown to have potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has been shown to inhibit the growth and proliferation of cancer cells by inducing ER stress and activating the unfolded protein response (UPR). N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has also been shown to have antiviral activity against hepatitis C virus (HCV) by inhibiting viral protein translation and replication. In neurological disorders, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has been shown to have neuroprotective effects by reducing ER stress and oxidative stress.
Eigenschaften
Produktname |
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide |
|---|---|
Molekularformel |
C14H17F3N2O2 |
Molekulargewicht |
302.29 g/mol |
IUPAC-Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C14H17F3N2O2/c1-2-13(20)18-11-9-10(14(15,16)17)3-4-12(11)19-5-7-21-8-6-19/h3-4,9H,2,5-8H2,1H3,(H,18,20) |
InChI-Schlüssel |
LCFBAENDBFENQW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
Kanonische SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)